![molecular formula C8H13N3 B2522252 5-(Azidomethyl)cycloheptene CAS No. 2138175-83-2](/img/structure/B2522252.png)
5-(Azidomethyl)cycloheptene
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Overview
Description
5-(Azidomethyl)cycloheptene is a derivative of cycloheptene, a 7-membered cycloalkene . It has an azidomethyl group attached to it, which introduces an azide functionality. Azides are known for their high reactivity and usefulness in various chemical reactions .
Molecular Structure Analysis
Cycloheptene, the parent compound of 5-(Azidomethyl)cycloheptene, is a 7-membered cycloalkene . It can exist as either the cis- or the trans-isomer . The addition of the azidomethyl group likely introduces additional complexity to the molecular structure.Chemical Reactions Analysis
Azides, such as the azidomethyl group in 5-(Azidomethyl)cycloheptene, are known to participate in various chemical reactions. For example, 5-azidomethyl dUTP was found to be a better substrate for DNA polymerases than the trans-cyclooctene dUTPs . The inverse electron demand Diels–Alder reaction between cyclooctene DNA and a tetrazine Cy3-dye was more efficient than the strain-promoted reaction between azide DNA and a bicyclo [6.1.0] non-4-yne Cy3 dye .Scientific Research Applications
Synthesis of Heterocycles
Organic azides, such as “5-(Azidomethyl)cycloheptene”, have been used in the synthesis of various heterocycles. These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
[5+2] Cycloaddition Reactions
“5-(Azidomethyl)cycloheptene” can potentially be used in [5+2] cycloaddition reactions. These reactions allow the synthesis of a diversity of complex, highly functionalized seven-membered products in a single step . These cycloadducts can readily be further manipulated synthetically for use in the synthesis of a number of complex natural products and important biologically active products containing seven-membered rings .
Assembly of 5H-dibenzo[a,d]cycloheptenes
A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved . “5-(Azidomethyl)cycloheptene” could potentially be used in this transformation to achieve structurally diverse 5H-dibenzo[a,d]cycloheptenes .
Metal-Catalyzed [5+2] Cycloadditions
Among the most important reactions are metal-catalyzed (hetero) [5 +2] cycloadditions of vinyl-substituted three-membered rings, rhodium-catalyzed [5 +2] cycloadditions of 3-acyloxy-1,4-enynes, and metal-catalyzed [5 +2] cycloadditions of ortho-vinylphenols and ortho-vinyl/arylanilines . “5-(Azidomethyl)cycloheptene” could potentially be used in these reactions.
Synthesis of Natural Products
The [5+2] cycloaddition allows the synthesis of a diversity of complex highly functionalized seven-membered products in a single step . These cycloadducts can readily be further manipulated synthetically for use in the synthesis of a number of complex natural products .
Synthesis of Biologically Active Products
The [5+2] cycloaddition allows the synthesis of a diversity of complex highly functionalized seven-membered products in a single step . These cycloadducts can readily be further manipulated synthetically for use in the synthesis of important biologically active products containing seven-membered rings .
Mechanism of Action
properties
IUPAC Name |
5-(azidomethyl)cycloheptene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHOOCZXIRAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)cycloheptene |
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